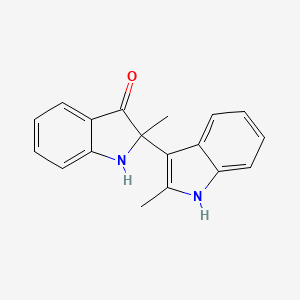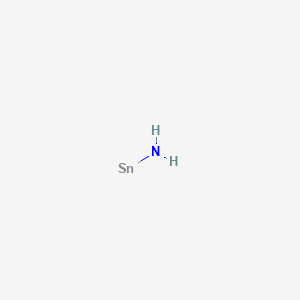![molecular formula C16H21NSi B14696188 N-Phenyl-N-[(trimethylsilyl)methyl]aniline CAS No. 33183-30-1](/img/structure/B14696188.png)
N-Phenyl-N-[(trimethylsilyl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-N-[(trimethylsilyl)methyl]aniline: is an organosilicon compound with the molecular formula C₁₆H₂₁NSi. This compound is characterized by the presence of a trimethylsilyl group attached to a methyl group, which is further connected to an aniline moiety. It is a versatile compound used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Phenyl-N-[(trimethylsilyl)methyl]aniline typically involves the reaction of aniline with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture from interfering with the reaction. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by distillation or recrystallization.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and automated systems to control the reaction conditions. The use of continuous flow reactors can also enhance the efficiency of the production process. The final product is typically obtained in high purity through distillation or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-Phenyl-N-[(trimethylsilyl)methyl]aniline can undergo oxidation reactions to form corresponding N-oxide derivatives.
Reduction: The compound can be reduced to form N-phenyl-N-methyl aniline.
Substitution: It can participate in substitution reactions where the trimethylsilyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenating agents or nucleophiles can be employed to achieve substitution reactions.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: N-Phenyl-N-methyl aniline.
Substitution: Various substituted aniline derivatives depending on the reagents used.
Applications De Recherche Scientifique
Chemistry: N-Phenyl-N-[(trimethylsilyl)methyl]aniline is used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in the development of new catalysts and ligands for various chemical reactions.
Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules
Medicine: this compound derivatives are being explored for their potential therapeutic properties. They may serve as intermediates in the synthesis of drugs targeting specific diseases.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also utilized in the development of new polymers and coatings with enhanced properties.
Mécanisme D'action
The mechanism of action of N-Phenyl-N-[(trimethylsilyl)methyl]aniline involves its ability to participate in various chemical reactions due to the presence of the trimethylsilyl group. This group can stabilize reactive intermediates and facilitate the formation of new bonds. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparaison Avec Des Composés Similaires
- N-Phenyl-N-[(trimethylsilyl)ethynyl]aniline
- N-[(Trimethylsilyl)methyl]benzylamine
- N-Methyl-N-[(trimethylsilyl)methyl]aniline
Comparison: N-Phenyl-N-[(trimethylsilyl)methyl]aniline is unique due to the presence of both phenyl and trimethylsilyl groups, which confer distinct reactivity and stability Compared to N-Phenyl-N-[(trimethylsilyl)ethynyl]aniline, it lacks the ethynyl group, making it less reactive in certain types of reactions N-[(Trimethylsilyl)methyl]benzylamine, on the other hand, has a benzyl group instead of a phenyl group, which affects its chemical behavior and applications
Propriétés
Numéro CAS |
33183-30-1 |
|---|---|
Formule moléculaire |
C16H21NSi |
Poids moléculaire |
255.43 g/mol |
Nom IUPAC |
N-phenyl-N-(trimethylsilylmethyl)aniline |
InChI |
InChI=1S/C16H21NSi/c1-18(2,3)14-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13H,14H2,1-3H3 |
Clé InChI |
UWGWECXGBQKQRW-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)CN(C1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![({[(Benzenesulfonyl)methyl]sulfanyl}methyl)benzene](/img/structure/B14696114.png)
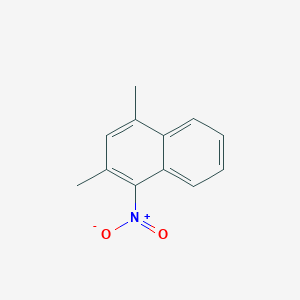
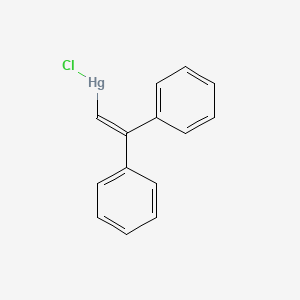
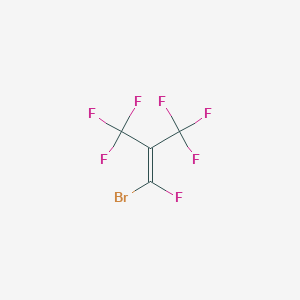

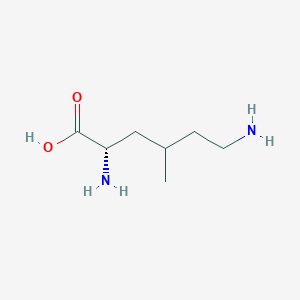
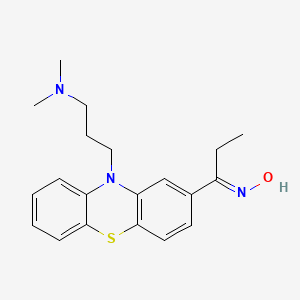
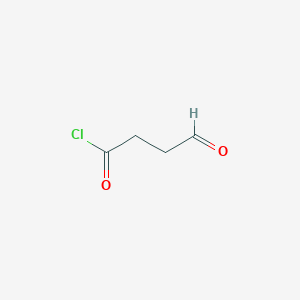
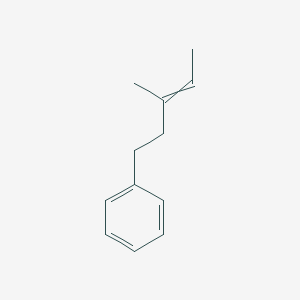
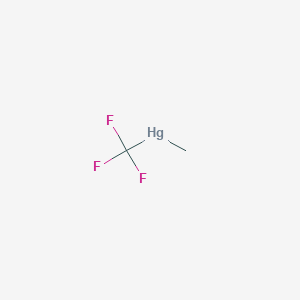
![1,1'-[(3-Aminophenyl)methylene]di(naphthalen-2-ol)](/img/structure/B14696195.png)
![(2R)-2-[[(2R)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoic acid](/img/structure/B14696197.png)
